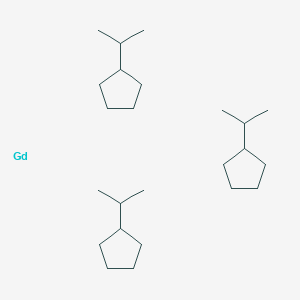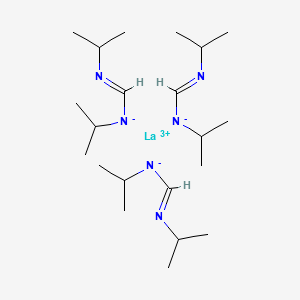
6-(1,1,2,2,2-Pentafluoroethyl)-5-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1,1,2,2,2-Pentafluoroethyl)-5-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione, also known as PFTE-TFMP, is an organic compound used in a variety of scientific research applications. This compound is a unique fluorinated molecule with a wide range of properties and potential uses. PFTE-TFMP is a dione, meaning that it contains two oxygen atoms linked by a double bond. It is composed of two carbon rings, one of which is a five-membered ring with a double bond, and the other is a six-membered ring with two double bonds. The compound has a molecular weight of 224.12 g/mol and a melting point of 160°C.
Wirkmechanismus
The mechanism of action of 6-(1,1,2,2,2-Pentafluoroethyl)-5-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione is not yet fully understood. However, it is believed that the compound acts by forming a complex with metal ions, which can then be used to catalyze a variety of reactions. The metal ions that can form complexes with 6-(1,1,2,2,2-Pentafluoroethyl)-5-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione include copper, nickel, and cobalt. In addition, the compound has been found to be active in the oxidation of organic compounds, and it can be used as an oxidizing agent in the synthesis of pharmaceuticals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(1,1,2,2,2-Pentafluoroethyl)-5-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione are not yet fully understood. However, it is believed that the compound may have the potential to act as an antioxidant, as it has been found to inhibit the oxidation of proteins, lipids, and DNA. In addition, the compound has been found to have anti-inflammatory and anti-bacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 6-(1,1,2,2,2-Pentafluoroethyl)-5-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione in laboratory experiments is its ability to form complexes with metal ions, which can then be used to catalyze a variety of reactions. In addition, the compound is relatively stable and can be stored for long periods of time without degrading. However, the compound is highly reactive and should be handled with caution, as it can cause skin and eye irritation.
Zukünftige Richtungen
The potential applications of 6-(1,1,2,2,2-Pentafluoroethyl)-5-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione are still being explored. Future research could focus on the compound's potential as an antioxidant and its potential to act as an anti-inflammatory and anti-bacterial agent. In addition, further research could focus on the compound's potential applications in the synthesis of pharmaceuticals, pesticides, and other compounds. Finally, further research could focus on the compound's potential to form complexes with metal ions and its potential to act as a catalyst in the synthesis of polymers.
Synthesemethoden
6-(1,1,2,2,2-Pentafluoroethyl)-5-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione can be synthesized by reacting 1,1,2,2,2-pentafluoroethyl iodide with trifluoromethyl iodide in the presence of a base. The reaction is carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is typically done at room temperature, although the reaction rate can be increased by increasing the temperature. The reaction produces a mixture of 6-(1,1,2,2,2-Pentafluoroethyl)-5-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione and other byproducts, which can be separated by column chromatography.
Wissenschaftliche Forschungsanwendungen
6-(1,1,2,2,2-Pentafluoroethyl)-5-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as an intermediate in the production of fluorinated compounds. It is also used in the synthesis of pharmaceuticals, pesticides, and other compounds. In addition, 6-(1,1,2,2,2-Pentafluoroethyl)-5-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione has been used in the synthesis of polymeric materials for applications such as fuel cells and electrochemical sensors.
Eigenschaften
IUPAC Name |
6-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F8N2O2/c8-5(9,7(13,14)15)2-1(6(10,11)12)3(18)17-4(19)16-2/h(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYJAQMBURCZNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)C(C(F)(F)F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,1,2,2,2-Pentafluoroethyl)-5-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289959.png)
![[S(R)]-N-[(1S)-1-[2-(diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289967.png)
![1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate, 98%](/img/structure/B6289968.png)

![[S(R)]-N-[(1R)-1-[2-(diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289976.png)
![Dichloro(1,3-di-i-propylimidazolidin-2-ylidene){2-[(ethoxy-2-oxoethylidene)amino]benzylidene} ruthenium(II) HeatMet SIPr](/img/structure/B6289986.png)
![Chloro[(1,2,3-H)-3-phenyl-2-propenyl][1,3-bis(2,6-diisopropylphenyl)-4,5-di-H-imidazol-2-ylidene]palladium(II), 97%](/img/structure/B6289992.png)






